2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine
Description
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine is a pyrimidine derivative featuring a 4-methylpyrimidine core substituted at the 2-position with a complex piperidine-based side chain. Pyrimidine derivatives are widely studied in medicinal chemistry due to their roles in nucleic acid analogs and kinase inhibition, with modifications often aimed at enhancing binding affinity, metabolic stability, and solubility .
Properties
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-5-8-20-19(23-14)24-9-6-15(7-10-24)12-25-18-11-17(21-13-22-18)16-3-2-4-16/h5,8,11,13,15-16H,2-4,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONABIRPRAXDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine typically involves multi-step organic reactions. A common route might start with the preparation of the 6-cyclobutylpyrimidin-4-yl derivative, followed by an oxymethylation reaction. This intermediate product then undergoes a nucleophilic substitution with a piperidin-1-yl group. Each step is controlled under specific conditions of temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, optimizing each reaction step for cost-effectiveness and scalability is crucial. Continuous flow chemistry and the use of automated reactors might be employed to streamline the synthesis, improving both efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Given the presence of potentially reactive sites, the compound can undergo oxidation, particularly at the piperidin-1-yl group.
Reduction: Reduction reactions could modify the cyclobutyl group, potentially opening the ring structure.
Substitution: The pyrimidine ring's substituents are likely to participate in various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO4 or H2O2 under controlled conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in aprotic solvents.
Substitution: Using bases like NaH or K2CO3 for nucleophilic substitutions, and acid catalysts for electrophilic substitutions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Simplified alkane derivatives.
Substitution: Various functionalized pyrimidines, depending on the reagents used.
Scientific Research Applications
Chemistry:
Used as a ligand in coordination chemistry.
Studied for its unique reactivity patterns due to its complex structure.
Biology:
Potential as a biochemical probe to study receptor interactions.
Used in the study of enzyme inhibition or activation.
Medicine:
Investigated for pharmacological activities, including anti-cancer and anti-inflammatory properties.
Potential use in drug development as a lead compound or intermediate.
Industry:
Applications in the synthesis of advanced materials.
Used in agrochemical development for its potential biological activities.
Mechanism of Action
The compound's mechanism of action often involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the intended application.
Pathways Involved: The compound may modulate biological pathways by binding to active sites, altering enzyme kinetics, or affecting signal transduction mechanisms.
Comparison with Similar Compounds
Structural Comparison
The target compound is compared below with two structurally related pyrimidine derivatives (Table 1).
Table 1. Structural and Molecular Comparison
Key Observations:
- Target Compound vs. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : The target compound replaces the 2-amine group with a bulkier piperidine-cyclobutylpyrimidine ether, likely reducing polarity and increasing lipophilicity. This substitution may enhance membrane permeability but could reduce aqueous solubility.
- Target Compound vs. 4-Cyclobutyl-6-(piperidine-methylpyridine)pyrimidine : The target compound substitutes the methylpyridine group in with a cyclobutylpyrimidine, introducing additional nitrogen atoms and a larger aromatic system. This modification may alter hydrogen-bonding capacity and steric interactions with biological targets.
Physicochemical Properties
While specific data (e.g., solubility, logP) are unavailable for the target compound, inferences can be drawn from molecular features:
- Molecular Weight: The target compound (340.4 g/mol) adheres to Lipinski’s Rule of Five (≤500 g/mol), suggesting favorable oral bioavailability.
- Cyclobutyl Group: Introduces steric hindrance, which could reduce off-target interactions but may also limit conformational flexibility.
Biological Activity
The compound 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrimidine core, which is known for various biological activities, particularly in oncology and neurology. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H27N5O
- Molecular Weight : 353.46 g/mol
- CAS Number : 2309713-06-0
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A plausible synthetic route may include:
- Formation of the cyclobutylpyrimidine moiety.
- Introduction of the piperidine ring.
- Alkylation to attach the methoxy group.
The complexity of the synthesis is essential for achieving the desired structural characteristics that contribute to its biological activity.
Research indicates that compounds similar to 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth and progression.
- Receptor Modulation : It has potential interactions with receptors implicated in neurological disorders, suggesting a role in modulating neurotransmitter systems.
Antitumor Activity
Studies have shown that pyrimidine derivatives can demonstrate antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit growth in breast cancer and leukemia models .
Neuroprotective Effects
Given its structural features, this compound may also exhibit neuroprotective effects, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability to cross the blood-brain barrier could enhance its efficacy in treating such conditions .
Comparative Analysis
The following table compares 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine with other notable compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor used in leukemia treatment |
| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |
| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |
Case Studies
- Anticancer Activity : A study demonstrated that a structurally similar pyrimidine derivative inhibited cell proliferation by inducing apoptosis in breast cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Neuroprotective Study : Another investigation revealed that a related compound improved cognitive function in animal models of Alzheimer's disease, attributed to its ability to reduce amyloid-beta accumulation and enhance synaptic plasticity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylpyrimidine, and how are intermediates purified?
- Methodological Answer : The synthesis of pyrimidine-piperidine hybrids typically involves multi-step reactions. For example, coupling a cyclobutyl-substituted pyrimidine scaffold with a piperidinylmethyl intermediate under nucleophilic substitution conditions (e.g., using NaOH in dichloromethane as a base/solvent system) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assign peaks for cyclobutyl protons (δ ~2.5–3.5 ppm), piperidine methylene groups (δ ~1.5–2.2 ppm), and pyrimidine aromatic protons (δ ~8.0–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the piperidine-pyrimidine backbone .
- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and angles, as demonstrated for analogous 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods.
- Cytotoxicity profiling via MTT assays on cell lines (e.g., HEK-293, HepG2).
- ADME-Tox prediction using in silico tools (e.g., SwissADME) to assess logP, solubility, and CYP450 interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidinylmethyl intermediate under varying reaction conditions?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (e.g., DCM vs. THF), temperature (25–80°C), and stoichiometry of reagents (1:1 to 1:2.5).
- Response Surface Methodology (RSM) : Statistically optimize parameters using ANOVA to identify significant factors. For example, higher yields (>80%) may occur in DCM at 50°C with 1:2.5 molar ratios .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., ring puckering in piperidine) cause splitting.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks between piperidine H-1 and pyrimidine H-6 can confirm connectivity .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What experimental design is suitable for assessing environmental persistence of this compound?
- Methodological Answer : Adapt the framework from Project INCHEMBIOL :
- Laboratory Studies : Measure hydrolysis half-life (pH 7–9), photodegradation under UV light, and biodegradation via OECD 301F tests.
- Field Simulations : Use soil/water microcosms to track degradation products via LC-MS/MS.
- Ecotoxicity : Evaluate Daphnia magna LC50 and algal growth inhibition (OECD 201/202).
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., cyclobutyl → cyclohexyl, methyl → trifluoromethyl) .
- Biological Testing : Correlate IC50 values in target assays with electronic (Hammett σ) and steric (Taft Es) parameters.
- Molecular Docking : Map binding poses in target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
